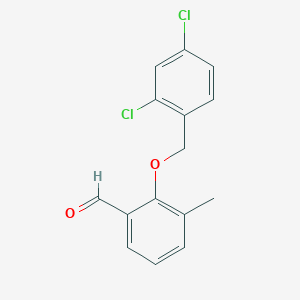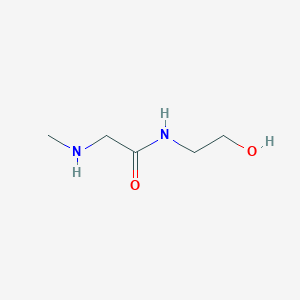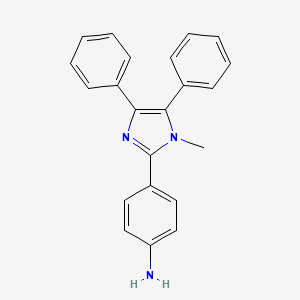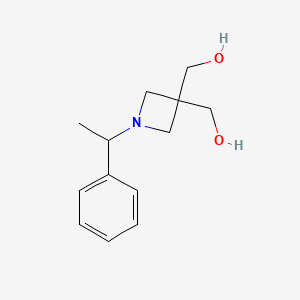
(1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol is a chemical compound with the molecular formula C13H19NO2 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and two hydroxymethyl groups attached to the azetidine ring The compound also contains a phenylethyl group, which is a benzene ring attached to an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through alkylation reactions using phenylethyl halides or related compounds.
Attachment of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced through hydroxymethylation reactions using formaldehyde or related reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific methods may vary depending on the scale of production and desired specifications.
Types of Reactions:
Oxidation: The hydroxymethyl groups in this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as alcohols or amines.
Substitution: The phenylethyl group can participate in substitution reactions, where the benzene ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Functionalized benzene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: The compound’s unique structure may be explored for potential therapeutic applications, such as drug development for specific targets.
Industry: It can be utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol depends on its specific interactions with molecular targets. The azetidine ring and hydroxymethyl groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The phenylethyl group may also contribute to the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
(1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol hydrochloride: A hydrochloride salt form of the compound with similar properties.
Azetidine derivatives: Compounds containing the azetidine ring with different substituents.
Phenylethyl derivatives: Compounds containing the phenylethyl group with different functional groups.
Uniqueness: this compound is unique due to the combination of the azetidine ring, phenylethyl group, and hydroxymethyl groups
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)-1-(1-phenylethyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO2/c1-11(12-5-3-2-4-6-12)14-7-13(8-14,9-15)10-16/h2-6,11,15-16H,7-10H2,1H3 |
Clé InChI |
JELLGOQTZIVOHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2CC(C2)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12938227.png)
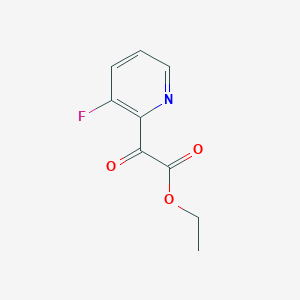
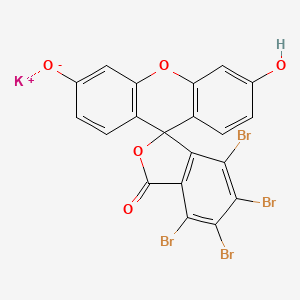
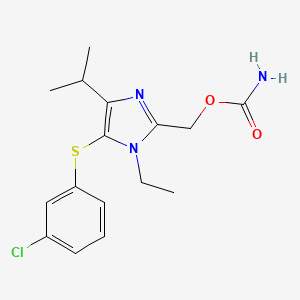
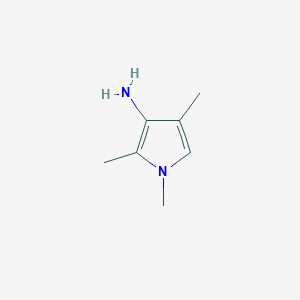
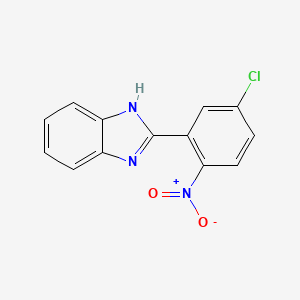
![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
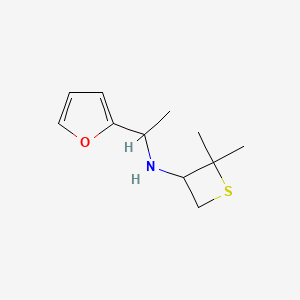
![(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)
